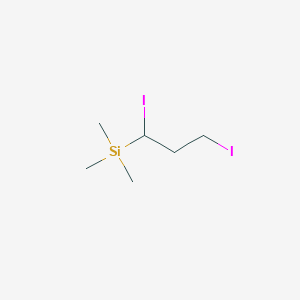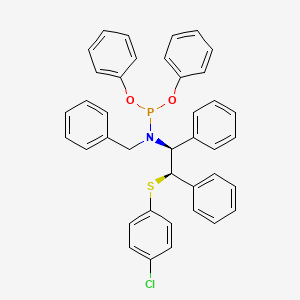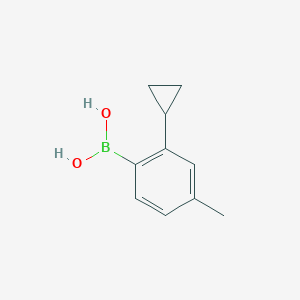
Creatine phosphate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Creatine phosphate disodium salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving creatine in water.
- Adding phosphoric acid to the solution.
- Adjusting the pH with sodium hydroxide to form the disodium salt.
- Crystallizing the product by cooling the solution .
Industrial Production Methods
Industrial production of this compound salt often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves:
- Continuous stirring and temperature control to ensure complete reaction.
- Filtration to remove any impurities.
- Crystallization and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Creatine phosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and inorganic phosphate.
Oxidation: It can be oxidized to form creatinine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled pH conditions.
Major Products
Hydrolysis: Creatine and inorganic phosphate.
Oxidation: Creatinine.
Substitution: Various substituted creatine derivatives.
Applications De Recherche Scientifique
Creatine phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biochemical assays to study energy transfer and storage.
Biology: Employed in studies of muscle physiology and cellular energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia, heart failure, and neurodegenerative diseases.
Industry: Utilized in the formulation of supplements aimed at enhancing athletic performance and muscle recovery
Mécanisme D'action
Creatine phosphate disodium salt exerts its effects by acting as a phosphate donor in the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The high-energy phosphate bond in creatine phosphate is transferred to ADP, forming ATP and creatine. This rapid regeneration of ATP is crucial for maintaining energy levels during intense physical activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine phosphate dipotassium salt: Similar in function but contains potassium instead of sodium.
Phosphocreatine: The general term for creatine phosphate compounds, regardless of the counterion.
Adenosine triphosphate disodium salt: Another high-energy phosphate compound involved in energy transfer.
Uniqueness
Creatine phosphate disodium salt is unique due to its specific role in rapidly regenerating ATP in muscle tissues. Its high solubility in water and stability under physiological conditions make it particularly suitable for use in biochemical and medical applications .
Propriétés
Formule moléculaire |
C4H10N3Na2O6P |
|---|---|
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
disodium;2-[carbamimidoyl(methyl)amino]acetic acid;hydrogen phosphate |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4)/q;2*+1;/p-2 |
Clé InChI |
ZPLDRGYLGJDMLF-UHFFFAOYSA-L |
SMILES canonique |
CN(CC(=O)O)C(=N)N.OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


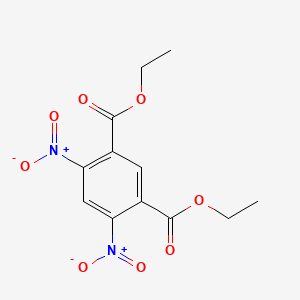
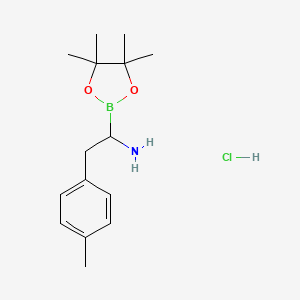


![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
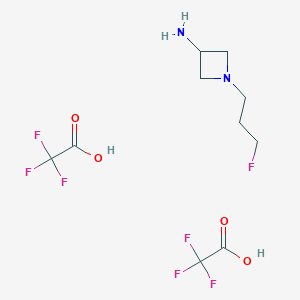

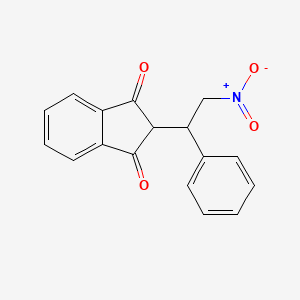
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
